molecular formula C17H26ClNOS B026527 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one CAS No. 109759-03-7

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one

Cat. No. B026527
M. Wt: 327.9 g/mol
InChI Key: YQQARFOSNBCVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one, also known as ANCA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANCA is a derivative of the compound 2-aminothiophenol, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of ANCA involves a complex chemical process that requires specialized equipment and expertise.

Mechanism Of Action

The exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in the development of cancer metastasis. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit anti-angiogenic properties, which can inhibit the growth of new blood vessels that are required for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has several advantages for use in lab experiments, including its ability to inhibit inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also some limitations to the use of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one in lab experiments. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.

Future Directions

There are several future directions for 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one research, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other chronic conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one and to determine its safety and efficacy in human clinical trials. Future research may also focus on the development of new analogs of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one with improved pharmacological properties and therapeutic potential. Overall, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one represents a promising new compound for scientific research, with potential applications in a wide range of fields.

Synthesis Methods

The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one involves a multi-step process that starts with the reaction between 2-aminothiophenol and 2-chlorobenzaldehyde. This reaction produces 2-(2-chlorophenyl)benzothiazole, which is then reacted with 1-bromo-3-chloropropane to form the intermediate compound 2-(2-chlorophenyl)benzothiazol-6-ylthiopropan-1-ol. This intermediate is then reacted with 1-bromo-3-nonanone to produce the final product, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one. The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one requires specialized equipment and expertise, and should only be performed by trained professionals in a well-equipped laboratory.

Scientific Research Applications

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models.

properties

CAS RN

109759-03-7

Product Name

1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one

Molecular Formula

C17H26ClNOS

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2-aminoethylsulfanyl)-1-(2-chlorophenyl)nonan-3-one

InChI

InChI=1S/C17H26ClNOS/c1-2-3-4-5-8-14(20)13-17(21-12-11-19)15-9-6-7-10-16(15)18/h6-7,9-10,17H,2-5,8,11-13,19H2,1H3

InChI Key

YQQARFOSNBCVNM-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN

Canonical SMILES

CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN

synonyms

1-(2-aminoethylthio)-1-(2-chlorophenyl)nonan-3-one
AETCPNO

Origin of Product

United States

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